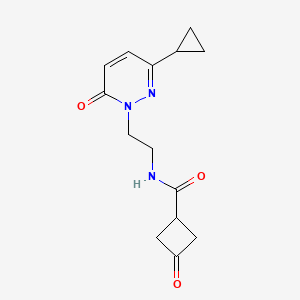
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide, also known as CP-31398, is a small molecule compound that has been extensively researched for its potential therapeutic properties. It was first synthesized in the late 1990s and has since been the focus of numerous studies investigating its mechanism of action and potential applications in various fields of scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is not fully understood, but it is believed to work by stabilizing the tumor suppressor protein p53. This protein is often mutated or inactivated in cancer cells, leading to uncontrolled cell growth and proliferation. By stabilizing p53, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide can activate the cell's natural apoptotic pathways and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and neuroprotective effects. Studies have also suggested that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is its high potency and specificity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before clinical trials can be initiated.
Direcciones Futuras
There are several potential future directions for research on N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide. One area of interest is the development of novel formulations and delivery methods to improve its solubility and pharmacokinetics. Another direction is the investigation of its potential applications in other diseases beyond cancer and neurodegenerative disorders, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection in clinical trials.
Métodos De Síntesis
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide involves several steps and requires specialized equipment and expertise. The process typically begins with the preparation of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 3-oxocyclobutanecarboxamide in the presence of a base to yield N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide. The final product is purified using various chromatographic techniques and characterized using spectroscopic methods.
Aplicaciones Científicas De Investigación
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research involves its potential as a cancer therapeutic agent. Studies have shown that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Additionally, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjuvant therapy.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-oxocyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-11-7-10(8-11)14(20)15-5-6-17-13(19)4-3-12(16-17)9-1-2-9/h3-4,9-10H,1-2,5-8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYXFFQDHDMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


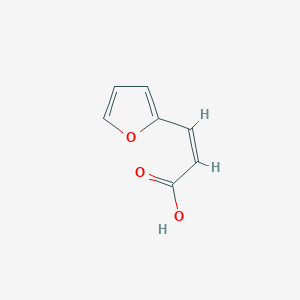
![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)
![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)
![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)
![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)
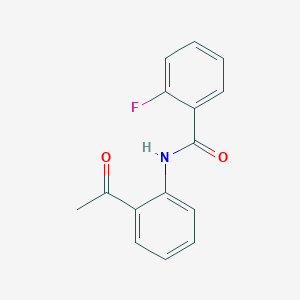
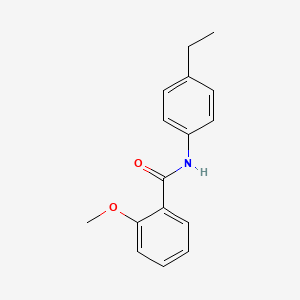

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
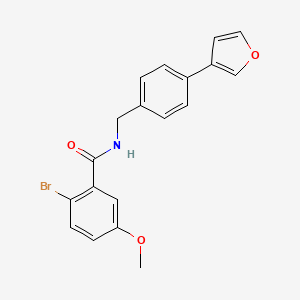

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)